molecular formula C25H34ClN3O2 B4169200 2-(1-adamantyl)-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(1-adamantyl)-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B4169200
M. Wt: 444.0 g/mol
InChI Key: SRRLMTKIAIPKIF-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a complex organic compound that features an adamantyl group, a piperazine ring, and a phenyl ring with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Piperazine Derivative Synthesis: The piperazine ring is synthesized by reacting piperazine with propionyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the adamantyl intermediate with the piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(1-Adamantyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and rigidity make it useful in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the piperazine ring can interact with receptors or enzymes. The chlorine substituent on the phenyl ring may enhance binding affinity to certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Adamantyl)-4-bromophenol: Similar adamantyl structure but with a bromine substituent.

    2-(1-Adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide: Similar structure but without the chlorine substituent.

Uniqueness

2-(1-Adamantyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide is unique due to the combination of the adamantyl group, piperazine ring, and chlorine substituent, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34ClN3O2/c1-2-24(31)29-7-5-28(6-8-29)22-4-3-20(26)12-21(22)27-23(30)16-25-13-17-9-18(14-25)11-19(10-17)15-25/h3-4,12,17-19H,2,5-11,13-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRLMTKIAIPKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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